2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid
CAS No.: 261715-71-3
Cat. No.: VC3860922
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261715-71-3 |
|---|---|
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-4-5-13(6-8)7-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) |
| Standard InChI Key | CCVCVMIWAWLHLX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC(=O)O |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 3-position with a Boc-protected amine. The pyrrolidine ring, a five-membered secondary amine, contributes to the molecule’s conformational rigidity, while the Boc group (tert-butoxycarbonyl) temporarily masks the amine’s reactivity during synthesis . The acetic acid moiety enhances solubility in polar solvents and facilitates further functionalization via esterification or amidation .
Key structural identifiers include:
Spectroscopic Characterization
While explicit spectroscopic data for this compound is limited in publicly available literature, analogous Boc-protected pyrrolidine derivatives exhibit characteristic infrared (IR) absorption bands at ~1680–1720 cm⁻¹ for carbonyl groups (Boc and acetic acid) and ~3300 cm⁻¹ for N–H stretches . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the Boc tert-butyl group (δ 1.4 ppm, singlet), pyrrolidine protons (δ 2.5–3.5 ppm), and the acetic acid carbonyl (δ 170–175 ppm in ¹³C NMR) .
Synthesis Methodologies
General Synthetic Routes
The synthesis of 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid typically involves sequential protection, functionalization, and deprotection steps:
-
Boc Protection: The primary amine on 3-aminopyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) .
-
Alkylation: The protected amine undergoes N-alkylation with bromoacetic acid or its ester derivative, often in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
-
Acid Hydrolysis: If an ester intermediate is formed, hydrolysis under acidic or basic conditions yields the final acetic acid derivative .
A representative reaction pathway is illustrated below:
Optimization Challenges
Side reactions, such as over-alkylation or Boc group cleavage, are mitigated by controlling reaction temperature (−50°C to room temperature) and stoichiometry . Patent EP2358670B1 highlights the use of low-temperature conditions (−50°C) to achieve high enantiomeric purity in related pyrrolidine carboxylates .
Applications in Organic Synthesis
Peptide Chemistry
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). After incorporation into a peptide chain, the Boc group is selectively removed using trifluoroacetic acid (TFA), exposing the amine for subsequent coupling .
Drug Intermediate
The compound serves as a precursor to bioactive molecules, including protease inhibitors and kinase modulators. For example, its structural analog, 2-(3-(Boc-amino)-2-oxopyrrolidin-1-yl)acetic acid (CAS 116339-45-8), has been explored in the synthesis of TLR antagonists for immune disorders .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 244.29 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Soluble in DCM, THF, DMF; partially soluble in water | |
| Storage Conditions | 2–8°C in sealed, dry containers |
The acetic acid group confers moderate water solubility (estimated <1 mg/mL), necessitating polar aprotic solvents for most reactions .
Comparative Analysis of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume